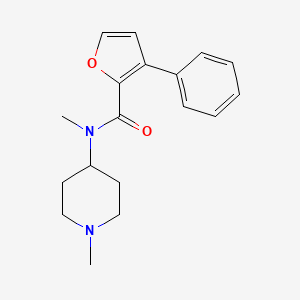

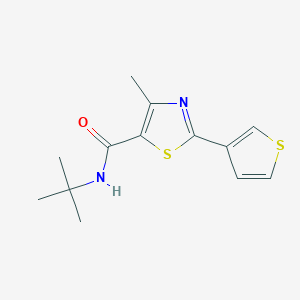

![molecular formula C13H8ClF2NO4S B7571062 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7571062.png)

2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR(inh)-172 has been extensively studied in scientific research for its potential therapeutic applications in cystic fibrosis and other diseases associated with CFTR dysfunction.

Mechanism of Action

2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 inhibits 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid function by binding to the cytoplasmic regulatory domain of the protein, preventing its activation and subsequent opening of the chloride channel. 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 has been shown to be a highly specific inhibitor of 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid, with little to no effect on other ion channels or transporters.

Biochemical and Physiological Effects:

2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 has been shown to effectively inhibit 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid function in various in vitro and in vivo models. In cystic fibrosis patients, 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 has been shown to reduce sweat chloride levels, a biomarker of 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid activity. 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 has also been shown to reduce intestinal fluid secretion in a mouse model of secretory diarrhea.

Advantages and Limitations for Lab Experiments

2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 is a highly specific inhibitor of 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid, making it a valuable tool for studying 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid function and regulation in vitro and in vivo. However, 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 has some limitations for lab experiments, such as its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.

Future Directions

For 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 research include the development of more potent and selective inhibitors, the optimization of drug delivery strategies, and the evaluation of its safety and efficacy in clinical trials. 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 may also have potential applications in other diseases beyond 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid dysfunction, such as cancer and inflammation.

Synthesis Methods

2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 can be synthesized using a multi-step process starting from commercially available 2-chloro-5-nitrobenzoic acid. The nitro group is reduced to an amino group, which is then protected with a sulfonyl group. The protected amine is then fluorinated, and the sulfonyl group is removed to yield 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172. The purity and yield of the final product can be improved through various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 has been extensively studied in scientific research for its potential therapeutic applications in cystic fibrosis and other diseases associated with 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid dysfunction. 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid is a chloride channel protein that plays a crucial role in regulating salt and water transport across epithelial tissues. Mutations in the 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid gene can lead to the development of cystic fibrosis, a life-threatening genetic disease characterized by thick, sticky mucus buildup in the lungs, pancreas, and other organs.

2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 has been shown to inhibit 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid function in vitro and in vivo, making it a promising candidate for the development of cystic fibrosis therapeutics. 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 has also been studied in other diseases associated with 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid dysfunction, such as secretory diarrhea, polycystic kidney disease, and cholangiocarcinoma.

properties

IUPAC Name |

2-chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF2NO4S/c14-9-5-4-7(6-8(9)13(18)19)17-22(20,21)12-10(15)2-1-3-11(12)16/h1-6,17H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJXJCGSEBMWIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methyl]-5-pyrrolidin-1-ylpyridin-2-amine](/img/structure/B7570990.png)

![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)

![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)

![2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B7571016.png)

![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)

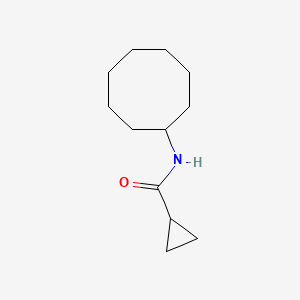

![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B7571055.png)

![5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B7571078.png)

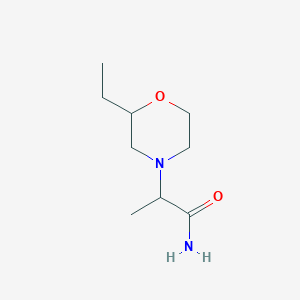

![3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one](/img/structure/B7571091.png)